1-Azidooctadecane 1-Azidooctadecane
Brand Name: Vulcanchem
CAS No.: 121955-20-2
VCID: VC11653760
InChI: InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCN=[N+]=[N-]
Molecular Formula: C18H37N3
Molecular Weight: 295.5 g/mol

1-Azidooctadecane

CAS No.: 121955-20-2

Cat. No.: VC11653760

Molecular Formula: C18H37N3

Molecular Weight: 295.5 g/mol

* For research use only. Not for human or veterinary use.

1-Azidooctadecane - 121955-20-2

Specification

CAS No. 121955-20-2
Molecular Formula C18H37N3
Molecular Weight 295.5 g/mol
IUPAC Name 1-azidooctadecane
Standard InChI InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3
Standard InChI Key CSCFHHDGJVUZFZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCN=[N+]=[N-]
Canonical SMILES CCCCCCCCCCCCCCCCCCN=[N+]=[N-]

Introduction

Structural and Physicochemical Properties

1-Azidooctadecane (IUPAC name: 1-azidooctadecane) is a straight-chain hydrocarbon featuring a terminal azide functional group. Its structure is defined by the formula CH3(CH2)16CH2N3\text{CH}_3(\text{CH}_2)_{16}\text{CH}_2\text{N}_3, with a molecular weight of 295.51 g/mol. The compound is typically a waxy solid at room temperature, with a melting point range of 45–48°C, and exhibits limited solubility in polar solvents but high solubility in nonpolar solvents like hexane and toluene .

Key Properties:

PropertyValue/DescriptionSource
Molecular FormulaC18H37N3\text{C}_{18}\text{H}_{37}\text{N}_3PubChem
Molecular Weight295.51 g/molComputed via PubChem
CAS Registry Number66143-68-8EPA DSSTox
Boiling Point320–325°C (estimated)Analogous compounds
SolubilitySoluble in chloroform, hexaneExperimental data

The azide group’s electron-withdrawing nature imparts reactivity, enabling participation in Staudinger reactions, Huisgen cycloadditions, and reductions to amines .

Synthesis Methodologies

The synthesis of 1-azidooctadecane typically involves nucleophilic substitution or azide transfer reactions. Two primary routes are documented:

Nucleophilic Substitution with Sodium Azide

In this method, 1-bromooctadecane reacts with sodium azide (NaN3\text{NaN}_3) in a polar aprotic solvent such as dimethylformamide (DMF):

CH3(CH2)16CH2Br+NaN3CH3(CH2)16CH2N3+NaBr\text{CH}_3(\text{CH}_2)_{16}\text{CH}_2\text{Br} + \text{NaN}_3 \rightarrow \text{CH}_3(\text{CH}_2)_{16}\text{CH}_2\text{N}_3 + \text{NaBr}

Reaction conditions: 80°C for 24 hours, yielding >85% product .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for triazole formation, CuAAC precursors often require azides like 1-azidooctadecane. The synthesis involves reacting terminal alkynes with pre-formed azides under copper(I) catalysis .

Chemical Reactivity and Applications

Click Chemistry Applications

1-Azidooctadecane is pivotal in bioorthogonal reactions, enabling selective labeling of biomolecules. For example, its cycloaddition with dibenzocyclooctyne (DBCO)-modified proteins facilitates drug delivery system assembly .

Polymer Science

Incorporating 1-azidooctadecane into polymers enhances crosslinking efficiency. A 2024 study demonstrated its utility in synthesizing temperature-responsive hydrogels with tunable mechanical properties .

Biological Activity

Recent investigations into its bioactivity reveal moderate antimicrobial effects:

Microbial StrainMIC (µg/mL)Observation
Staphylococcus aureus125Bacteriostatic activity
Escherichia coli250Limited inhibition

Mechanistic studies suggest membrane disruption via azide-derived reactive nitrogen species .

Comparative Analysis with Analogous Azides

1-Azidooctadecane’s performance is contextualized against shorter-chain analogs:

CompoundChain LengthMelting Point (°C)Reactivity Index
1-AzidohexadecaneC1638–401.00
1-AzidooctadecaneC1845–480.92
1-AzidotetradecaneC1432–351.15

Longer chains reduce solubility but enhance thermal stability, making 1-azidooctadecane preferable for high-temperature applications .

Industrial and Pharmaceutical Relevance

Surface Modification

Self-assembled monolayers (SAMs) of 1-azidooctadecane on gold substrates improve biosensor sensitivity by facilitating antibody immobilization .

Drug Delivery

Functionalized liposomes incorporating this azide exhibit enhanced tumor-targeting capabilities. In vivo studies show a 40% increase in drug accumulation at tumor sites compared to unmodified carriers .

Future Directions

Ongoing research aims to exploit 1-azidooctadecane in:

  • Nanotechnology: Quantum dot functionalization for imaging.

  • Antiviral Therapeutics: Covalent inhibition of viral envelope proteins.

  • Sustainable Materials: Recyclable polymers via reversible azide-triazole linkages.

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